

# A Comprehensive Technical Guide to the Chemical Structure and Properties of Guajaverin

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## Compound of Interest

Compound Name: *Guajaverin*

Cat. No.: *B7765601*

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This document provides an in-depth analysis of **Guajaverin** (Quercetin 3-O- $\alpha$ -L-arabinopyranoside), a naturally occurring flavonoid. It details its chemical identity, physicochemical properties, biological activities with associated quantitative data, and relevant experimental methodologies.

## Chemical Identity and Structure

**Guajaverin** is a flavonoid, specifically classified as a flavonol glycoside. Its core structure consists of the aglycone quercetin, which is glycosidically linked to an arabinose sugar moiety at the C3 position.<sup>[1][2]</sup> This compound is also known by several synonyms, including Feniculin, Guajavarin, and Quercetin 3-O- $\alpha$ -L-arabinopyranoside.<sup>[3][4]</sup>

The fundamental chemical details are summarized below:

Identifier	Value
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one[5][6]
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>11</sub> [5][6][7]
Molecular Weight	434.35 g/mol [6][7]
CAS Number	22255-13-6[1][7]
Canonical SMILES	C1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[3][5]
Appearance	Yellow powder[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3]
Storage	Desiccate at -20°C[3]

## Quantitative Biological Activity

**Guaijaverin** has been demonstrated to be a potent inhibitor of several enzymes, highlighting its therapeutic potential. The key quantitative metrics from inhibitory assays are presented below.

Target Enzyme	IC <sub>50</sub> Value	Biological Context	Source
Urease	120 μM[7][8]	Inhibition of urease is a target for treating infections by urease-producing bacteria (e.g., <i>Helicobacter pylori</i> ).	[7][8]
α-Glucosidase	17.23 ± 0.75 μM	Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, a mechanism relevant to managing type 2 diabetes.	[9]

## Key Experimental Protocols

This section outlines the methodologies employed in the isolation, characterization, and functional analysis of **Guaijaverin** as described in the cited literature.

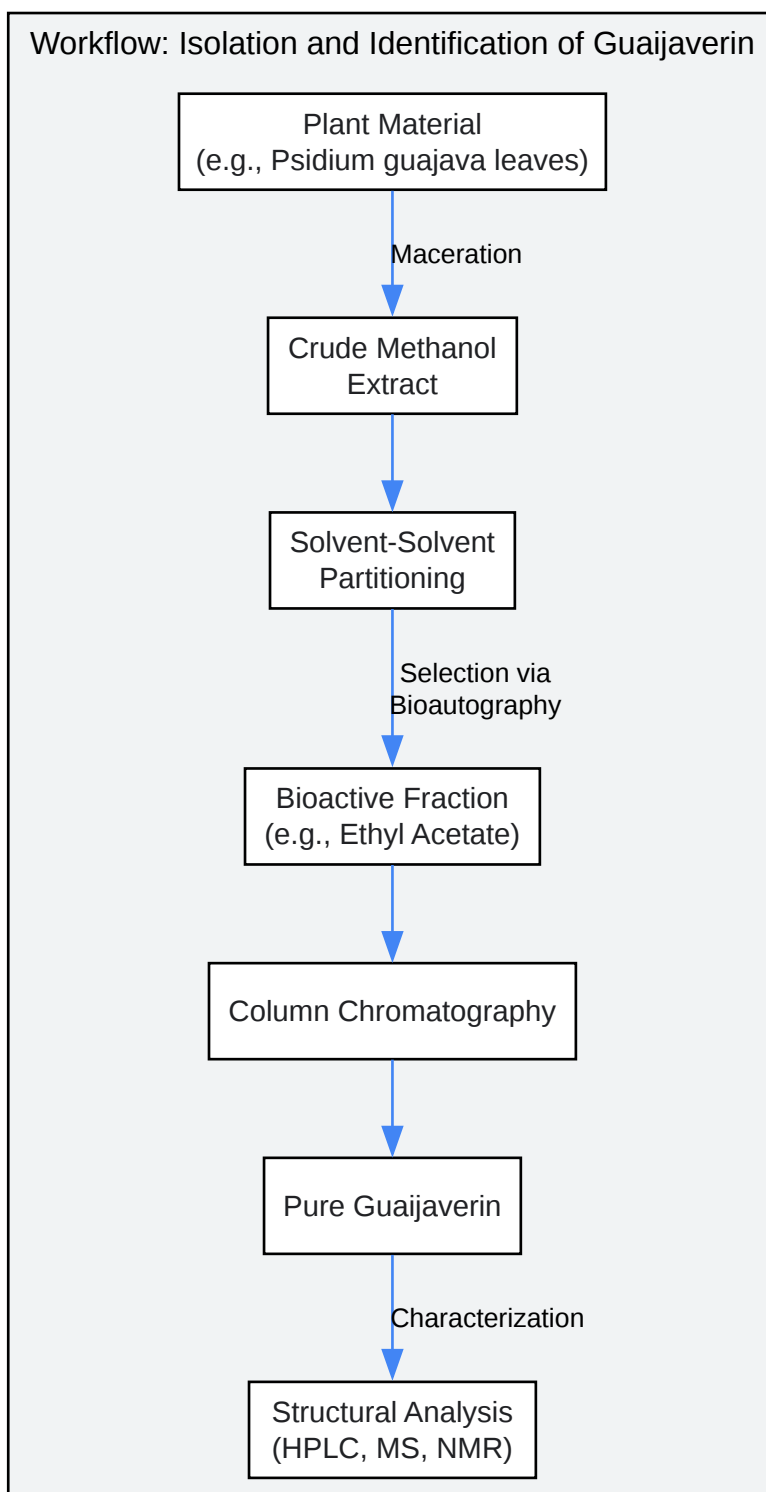
### Isolation and Purification

**Guaijaverin** is a natural product isolated from various plant sources, including the leaves of *Psidium guajava* (common guava) and *Costus spiralis*. [1][9] A common method for its extraction and purification is bioactivity-guided fractionation.

Protocol Outline: Bioautography-Directed Chromatographic Fractionation [3]

- **Crude Extraction:** Plant material (e.g., *P. guajava* leaves) is macerated in a solvent, typically methanol, to produce a crude extract.
- **Solvent Partitioning:** The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

- **Chromatographic Fractionation:** The biologically active fraction (identified via bioautography) is subjected to further separation using chromatographic techniques, such as column chromatography.
- **Identification:** The final isolated compound is identified and its structure confirmed using spectroscopic methods, including:
  - Mass Spectrometry (MS)
  - Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR)
  - High-Performance Liquid Chromatography (HPLC)



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Caption: Workflow for the isolation and identification of **Guaijaverin**.

## Target Interaction Analysis

To understand how **Guaijaverin** interacts with its molecular targets, specific biophysical and computational techniques are used.

Protocol Outline:  $\alpha$ -Glucosidase Interaction Study[9]

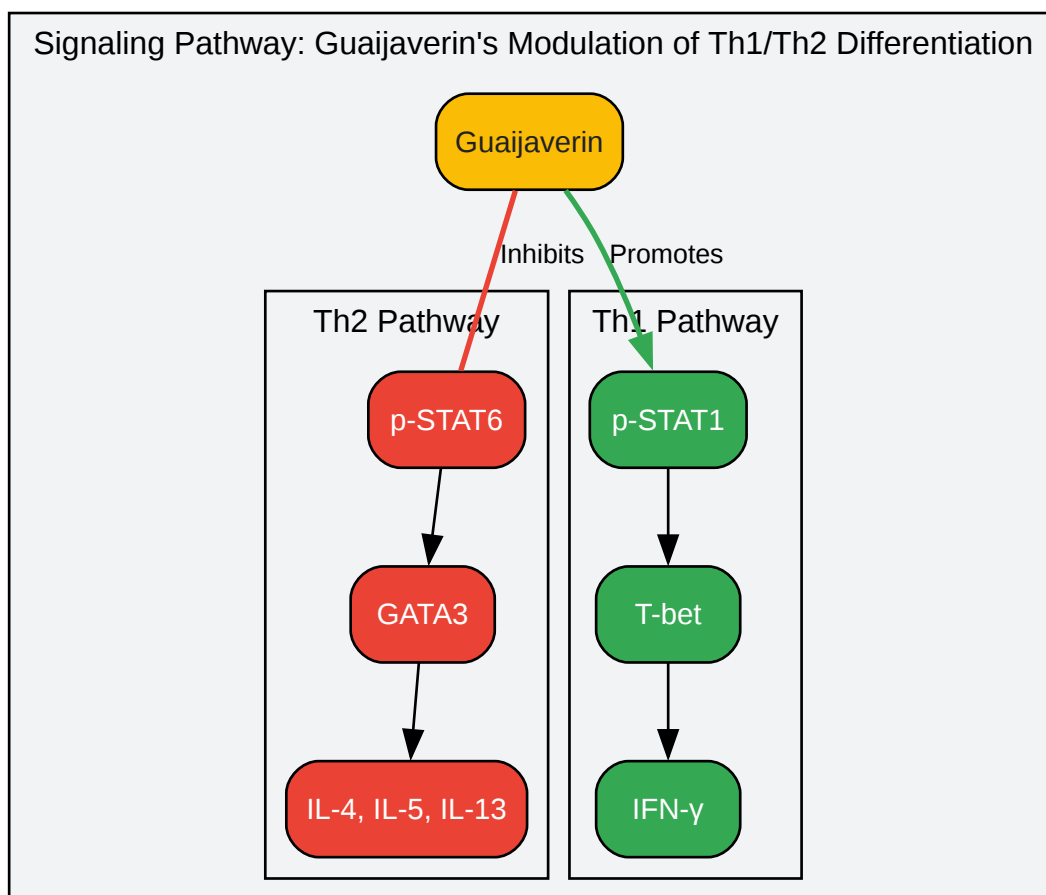
- **Inhibitory Assay:** The  $IC_{50}$  value is determined by measuring the activity of  $\alpha$ -glucosidase in the presence of varying concentrations of **Guaijaverin**.
- **Conformational Change Analysis:** Circular dichroism (CD) spectroscopy is employed to analyze changes in the secondary structure of the  $\alpha$ -glucosidase enzyme upon binding of **Guaijaverin**. This reveals if the compound induces conformational changes in the protein.
- **Binding Site Prediction:** Molecular docking simulations are performed to build a computational model of the **Guaijaverin**- $\alpha$ -glucosidase complex. This helps predict the specific binding site and identify key molecular interactions, such as hydrogen bonds, that stabilize the binding.

## Signaling Pathway Modulation

Recent studies indicate that **Guaijaverin** can modulate immune responses by influencing T helper (Th) cell differentiation. It has been shown to suppress signaling related to Th2 cells while promoting Th1 cell-associated pathways.[9]

Specifically, **Guaijaverin** was found to:

- **Inhibit Th2 Pathway:** Suppress the phosphorylation of STAT6 (p-STAT6) and the expression of GATA3, a master regulator transcription factor for Th2 cells. This leads to decreased production of Th2 cytokines like IL-4, IL-5, and IL-13.
- **Promote Th1 Pathway:** Increase the phosphorylation of STAT1 (p-STAT1) and the expression of T-bet, the master regulator for Th1 cells. This results in an increased production of the Th1 cytokine IFN- $\gamma$ .



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Caption: **Guaijaverin**'s modulation of Th1/Th2 signaling pathways.

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## References

- 1. Guaijaverin - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Guaijaverin (HMDB0252965) [hmdb.ca]

- 3. Guaijaverin | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Guaiaverin - Quercetin 3-O- $\alpha$ -L-arabinopyranoside, 3' [sigmaaldrich.com]
- 5. Guaijaverin | C20H18O11 | CID 5481224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. natuprod.bocsci.com [natuprod.bocsci.com]
- 7. Guaijaverin | CAS#:22255-13-6 | Chemsrce [chemsrc.com]
- 8. Guaijaverin | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
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